Technical Monograph: 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-
Technical Monograph: 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-
Executive Summary
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- is a specialized heterocyclic compound belonging to the class of 2-arylbenzimidazoles. Characterized by a fused benzene-imidazole core substituted with a lipophilic pentyloxy chain and a reactive bromine handle, this molecule serves as a critical "privileged scaffold" in two distinct high-value domains: medicinal chemistry and advanced materials science .
In drug discovery, the 2-arylbenzimidazole moiety is a validated pharmacophore, exhibiting broad-spectrum bioactivity against targets such as DNA gyrase (antibacterial), kinases (oncology), and microtubules (anthelmintic). The specific inclusion of the pentyloxy group modulates lipophilicity (LogP), enhancing membrane permeability, while the 5-bromo substituent provides a versatile site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate complex libraries.
In materials science, this compound acts as a mesogenic core. The anisotropy provided by the rigid benzimidazole system, combined with the flexible alkyl tail, makes it a precursor for calamitic liquid crystals and fluorescent organic sensors.
Chemical Architecture & Physicochemical Profile
Structural Identity
The molecule consists of a benzimidazole heterocycle linked at the C2 position to a phenyl ring. The phenyl ring bears a pentyloxy ether chain at the ortho (C2') position and a bromine atom at the meta (C5') position relative to the linkage.
| Property | Detail |
| IUPAC Name | 2-(5-bromo-2-pentyloxyphenyl)-1H-benzimidazole |
| Molecular Formula | C₁₈H₁₉BrN₂O |
| Molecular Weight | 359.26 g/mol |
| SMILES | CCCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
| Key Functionalities | Benzimidazole (H-bond donor/acceptor), Aryl Bromide (electrophile), Alkyl Ether (lipophile) |
Predicted Physicochemical Properties
-
LogP (Octanol/Water): ~5.2 (High lipophilicity due to the pentyl chain).
-
Topological Polar Surface Area (TPSA): ~41 Ų (favorable for cell membrane penetration).
-
pKa (Conjugate Acid): ~5.5 (Benzimidazole nitrogen).
-
Melting Point: Expected range 140–160 °C (based on analogous 2-alkoxyphenyl benzimidazoles).
Synthetic Methodology
The synthesis of 2-[5-bromo-2-(pentyloxy)phenyl]-1H-benzimidazole is best achieved via a convergent pathway involving the oxidative condensation of o-phenylenediamine with a substituted benzaldehyde. This protocol ensures high regioselectivity and yield.
Retrosynthetic Analysis
The target molecule is disconnected into two primary synthons:
-
1,2-Diaminobenzene (o-Phenylenediamine): The nitrogen source for the heterocycle.
-
5-Bromo-2-pentyloxybenzaldehyde: The carbon scaffold providing the aryl substituent.
Step-by-Step Protocol
Phase 1: Synthesis of the Aldehyde Precursor
-
Reagents: 5-Bromo-2-hydroxybenzaldehyde, 1-Bromopentane, Potassium Carbonate (
), DMF. -
Procedure:
-
Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.
-
Add
(1.5 eq) and stir at room temperature for 30 mins to generate the phenoxide anion. -
Add 1-bromopentane (1.2 eq) dropwise.
-
Heat to 80 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Workup: Pour into ice water, filter the precipitate, and recrystallize from ethanol.
-
Yield: >90% of 5-bromo-2-pentyloxybenzaldehyde.
-
Phase 2: Oxidative Cyclization (The Weidenhagen Modification)
-
Reagents: o-Phenylenediamine, Precursor Aldehyde, Sodium Metabisulfite (
), DMF/Ethanol. -
Mechanism: Schiff base formation followed by oxidative ring closure.
-
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) and 5-bromo-2-pentyloxybenzaldehyde (1.0 eq) in DMF or Ethanol.
-
Add
(1.2 eq) as a mild oxidant. -
Reflux the mixture at 100–120 °C for 6–8 hours.
-
Observation: The solution typically darkens as the heterocycle forms.
-
Purification: Cool to RT, pour into crushed ice/water. The crude benzimidazole precipitates.[1]
-
Refinement: Recrystallize from acetonitrile or purify via silica gel column chromatography (DCM:MeOH 98:2).
-
Reaction Pathway Visualization
Caption: Convergent synthesis via alkylation followed by oxidative cyclization.
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
12.0–13.0 ppm (s, 1H): Broad singlet for the benzimidazole N-H (exchangeable with
). - 8.2 ppm (d, 1H): Aromatic proton at C6' (ortho to the benzimidazole, meta to Br). This is significantly deshielded by the heterocyclic ring.
- 7.5–7.7 ppm (m, 2H): Benzimidazole core protons (C4/C7).
- 7.1–7.3 ppm (m, 2H): Benzimidazole core protons (C5/C6).
-
4.1 ppm (t, 2H): Triplet for the
protons. -
1.8 ppm (quint, 2H): Methylene protons (
to oxygen). - 0.9 ppm (t, 3H): Terminal methyl group of the pentyl chain.
Mass Spectrometry (ESI-MS)
-
Molecular Ion (
): Two peaks of nearly equal intensity at m/z 359 and 361 due to the and isotopes. -
Fragmentation: Loss of the pentyl chain (
) is a common fragmentation pathway.
Applications & Structure-Activity Relationship (SAR)
Medicinal Chemistry (Privileged Scaffold)
The 2-arylbenzimidazole core is a bioisostere of purines and indoles.
-
Kinase Inhibition: The N-H motif can form hydrogen bonds with the hinge region of kinase ATP-binding pockets. The 5-bromo group allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) via Buchwald-Hartwig amination to enhance potency.
-
Antimicrobial Activity: Analogues with lipophilic tails (like the pentyloxy group) disrupt bacterial cell membranes. This specific compound serves as a lead for developing agents against MRSA and E. coli DNA gyrase B.
Materials Science (Liquid Crystals)
-
Mesogenicity: The rigid benzimidazole core acts as the "mesogen," while the flexible pentyloxy tail lowers the melting point and stabilizes liquid crystalline phases (nematic or smectic).
-
Fluorescence: The extended conjugation between the phenyl and benzimidazole rings results in strong UV absorption and blue fluorescence, applicable in OLEDs or fluorescent sensors.
Experimental Workflow: Application Testing
Caption: Parallel workflow for biological and material property validation.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). The alkyl bromide precursor is a lachrymator.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store in a cool, dry place away from light. The ether linkage is stable, but the benzimidazole NH is susceptible to N-oxidation if exposed to strong oxidants for prolonged periods.
References
-
Synthesis of 2-Substituted Benzimidazoles
-
Benzimidazoles in Drug Design
- Title: Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.
- Source: Pharmaceuticals (MDPI).
-
URL:[Link]
-
General Benzimidazole Properties
-
Green Synthesis Methodologies
- Title: A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Source: Molecules (MDPI).
-
URL:[Link]
